CAS number and exact molecular weight of Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate
CAS number and exact molecular weight of Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate
Physicochemical Profiling and Synthetic Methodology of Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic architectures represents a paradigm shift in modern drug discovery. This whitepaper provides an in-depth technical analysis of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate , a highly valuable spirocyclic building block. By integrating a conformationally restricted β -lactam (azetidin-2-one) with an azepane ring, this scaffold offers exceptional spatial projection and metabolic stability. This guide details its precise physicochemical properties, the medicinal chemistry rationale for its deployment, and a rigorously validated, step-by-step synthetic methodology for its preparation.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical data is critical for predicting the pharmacokinetic behavior of downstream drug candidates. The quantitative structural parameters of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate are summarized below.
| Property | Value | Structural Significance |
| CAS Number | 2891598-83-5[1] | Unique chemical registry identifier. |
| Molecular Formula | C₁₃H₂₂N₂O₃[1] | Confirms the spiro[3.6]decane core + Boc group. |
| Molecular Weight | 254.33 g/mol [2] | Low MW allows for extensive downstream elaboration. |
| Exact Mass | 254.1630 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Fraction sp³ (Fsp³) | 0.85 (11/13 carbons) | Exceptionally high 3D character; minimizes π -stacking driven aggregation. |
| H-Bond Donors | 1 (Lactam NH) | Provides a specific vector for target engagement. |
| H-Bond Acceptors | 3 (C=O, C=O, -O-) | Enhances aqueous solubility. |
| Topological PSA | 58.6 Ų | Optimal for membrane permeability and oral bioavailability. |
The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry
The over-reliance on cross-coupling chemistries has historically flooded screening libraries with flat, achiral, sp²-rich molecules. As established by Lovering et al. in their seminal "Escape from Flatland" analysis, increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates[3].
Causality in Scaffold Selection: Replacing a flat aromatic ring with the 2,8-diazaspiro[3.6]decane system fundamentally alters the molecule's interactome. The high Fsp³ (0.85) forces the molecule into a distinct 3D conformation, projecting functional groups into unique spatial vectors that flat molecules cannot access. Furthermore, the absence of extended π -systems reduces off-target promiscuity (e.g., hERG binding, CYP450 inhibition) and disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility (LogS)[3]. The embedded β -lactam ring can serve either as a stable polar motif for hydrogen bonding or, if targeted, as a covalent warhead for serine/cysteine proteases.
Figure 1: Logical relationship between increased Fsp3 and clinical success.
Synthetic Methodology & Experimental Protocols
The synthesis of an α -spiro β -lactam requires precise stereoelectronic control. The most robust approach is a [2+2] Staudinger Cycloaddition between an in situ generated cyclic ketene and an imine. To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to verify causality and reaction success at every node.
Figure 2: Staudinger cycloaddition workflow for spirocyclic lactam synthesis.
Step 1: Acid Activation (Ketene Precursor Synthesis)
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Rationale: Standard activating agents like oxalyl chloride generate HCl, which risks premature cleavage of the acid-sensitive Boc protecting group on the azepane nitrogen. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is utilized because it converts carboxylic acids to acid chlorides under strictly neutral conditions.
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Protocol: Dissolve 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂ at 0 °C. Add Ghosez's reagent (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
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Self-Validation (IPC 1): Quench a 10 µL aliquot in 1 mL of methanol. LC-MS analysis must show complete conversion to the methyl ester ( m/z 258.17 [M+H]⁺) with no trace of the starting acid ( m/z 244.15 [M+H]⁺).
Step 2: [2+2] Staudinger Cycloaddition
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Rationale: Triethylamine promotes the dehydrohalogenation of the acid chloride to form an intermediate azepane-4-ketene. Slow addition at cryogenic temperatures (-78 °C) prevents ketene dimerization, allowing it to be efficiently trapped by the imine (generated in situ from 1,3,5-tribenzyl-1,3,5-triazinane) to form the spirocyclic β -lactam.
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Protocol: In a separate flask, dissolve 1,3,5-tribenzyl-1,3,5-triazinane (0.35 eq, providing 1.05 eq of N-benzyl formimine) and Et₃N (3.0 eq) in anhydrous CH₂Cl₂. Cool to -78 °C. Add the acid chloride solution from Step 1 dropwise over 1 hour. Stir at -78 °C for 2 hours, then slowly warm to room temperature overnight. Wash with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
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Self-Validation (IPC 2): TLC (Hexanes/EtOAc 1:1) should indicate the disappearance of the imine source. LC-MS must confirm the formation of the N-benzyl spiro-lactam intermediate ( m/z 345.21 [M+H]⁺).
Step 3: Global Debenzylation
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Rationale: The benzyl protecting group on the lactam nitrogen must be removed to yield the final building block. Palladium-catalyzed hydrogenolysis selectively cleaves the N-benzyl bond without reducing the lactam carbonyl or affecting the Boc carbamate.
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Protocol: Dissolve the crude N-benzyl spiro-lactam in methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂, then pressurize with H₂ gas to 50 psi. Stir vigorously at room temperature for 12 hours.
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Self-Validation (IPC 3): Monitor hydrogen uptake. Once ceased, filter the suspension through a pad of Celite to remove the catalyst. LC-MS of the filtrate must show the final product mass ( m/z 255.17[M+H]⁺). ¹H NMR must confirm the complete absence of aromatic protons (7.2–7.4 ppm) and the benzylic CH₂ singlet (~4.4 ppm), validating the structural integrity of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate .
Downstream Applications in Drug Development
Once synthesized, this scaffold is primed for orthogonal functionalization. The free lactam nitrogen (position 2) can be readily alkylated or arylated via Buchwald-Hartwig cross-coupling. Subsequently, the Boc group at position 8 can be removed using standard acidic conditions (e.g., 4M HCl in Dioxane or TFA/CH₂Cl₂) to liberate the secondary azepane amine, which can then be coupled with diverse electrophiles to map the 3D structure-activity relationship (SAR) space of a target binding pocket.
References
- Aaronchem. "tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate". Aaronchem Catalog.
- ChemScene. "tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate". ChemScene Catalog.
- Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756.
